Me-Tet-PEG8-NH2 (hydrochloride)

Catalog No.
S12841665
CAS No.
M.F
C29H49ClN6O9
M. Wt
661.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Me-Tet-PEG8-NH2 (hydrochloride)

Product Name

Me-Tet-PEG8-NH2 (hydrochloride)

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride

Molecular Formula

C29H49ClN6O9

Molecular Weight

661.2 g/mol

InChI

InChI=1S/C29H48N6O9.ClH/c1-25-32-34-29(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-37-10-12-39-14-16-41-18-20-43-22-23-44-21-19-42-17-15-40-13-11-38-9-7-30;/h2-5H,6-24,30H2,1H3,(H,31,36);1H

InChI Key

UXYNMZYGHRMOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl

The synthesis of methyltetrazine precursors represents a critical foundation for the preparation of Me-Tet-PEG8-NH2 (hydrochloride), requiring careful consideration of multiple synthetic approaches to achieve optimal yields and functional group compatibility [12] [25]. The classical Pinner synthesis, involving the condensation of aromatic nitriles with hydrazine followed by oxidation, has been traditionally employed for tetrazine formation but exhibits limitations when applied to alkyl tetrazines with functional groups [25]. Modern synthetic methodologies have evolved to address these limitations through innovative approaches that broaden access to diverse tetrazine structures.

Lewis acid-promoted synthesis has emerged as a particularly effective method for methyltetrazine precursor formation [25]. This approach utilizes divalent nickel and zinc salts as catalysts to promote nucleophilic attack of nitriles by hydrazine, enabling the synthesis of corresponding tetrazines in yields up to 95 percent [25]. The coordination of transition metals activates alkyl nitriles for attack by hydrazine, facilitating the generation of previously inaccessible tetrazine derivatives [25]. The methodology demonstrates remarkable efficiency with catalyst loadings as low as 5 mol percent, while gently tuning the ratio between starting nitriles allows the generation of unsymmetric tetrazines in moderate to good yields [25].

Alternative synthetic routes have been developed to further expand the accessibility of methyltetrazine precursors [23]. The one-pot conversion of (3-methyloxetan-3-yl)methyl carboxylic esters to 3-thiomethyltetrazines represents a significant advancement in tetrazine synthesis [23]. This method involves condensation of oxabicyclo[2.2.2]octyl orthoester intermediates followed by subsequent oxidation, providing yields ranging from 60 to 80 percent [23]. The activated esters can be prepared directly from corresponding carboxylic acids and inexpensive 3-methyl-3-oxetanemethanol, offering a divergent platform for tetrazine synthesis [23].

Solid-phase synthesis methodologies have demonstrated exceptional promise for methyltetrazine precursor preparation [24]. The thiol-promoted pathway on solid support yields both mono- and disubstituted tetrazines with excellent efficiency [24]. This approach utilizes dichloromethane as the carbon source for monosubstituted tetrazines, achieving yields ranging from 70 to 94 percent without requiring metal catalysts or elevated temperatures [24]. The methodology proves compatible with different resin-supported aryl nitriles and various acceptor nitriles bearing electron-withdrawing or electron-donating groups [24].

The Sonogashira-type cross-coupling reaction provides another valuable route for methyltetrazine precursor synthesis [12]. The coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes proceeds efficiently at 50 degrees Celsius, yielding alkynyl products that serve as intermediates for dialkyl-tetrazine synthesis through hydrogenation and re-oxidation sequences [12]. This synthetic route demonstrates unprecedented yields and showcases synthetic applicability through the preparation of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments [12].

Precursor TypeReaction ConditionsCatalyst Loading (mol%)Yield Range (%)Reaction Time (h)Key Advantages
3-Bromo-6-methyl-1,2,4,5-tetrazineSonogashira coupling, 50°C560-8024High functional group tolerance
Nitrile-hydrazine condensationLewis acid catalysis (Zn²⁺/Ni²⁺), RT530-952-6Unsymmetrical tetrazines possible
Carboxylic ester routeOne-pot oxetan-3-yl method, RTNot specified60-804-8Direct from esters
Solid-phase synthesisThiol-promoted, DCMNot applicable70-9424-48Single purification step

PEG8 Spacer Incorporation: Coupling Methods and Yield Optimization

The incorporation of polyethylene glycol spacers into tetrazine derivatives requires sophisticated coupling methodologies that balance reaction efficiency with product purity [29] [32]. The selection of appropriate coupling reagents significantly influences both the yield and quality of the final PEGylated product, necessitating careful optimization of reaction parameters to achieve desired outcomes [28].

N,N'-Dicyclohexylcarbodiimide coupling represents one of the most widely employed methods for PEG8 spacer incorporation [29]. This coupling agent prevents acid-base reactions between carboxylic acids and amines by converting the carboxylic acid into a highly electrophilic intermediate susceptible to nucleophilic attack [29]. The mechanism involves deprotonation of the carboxylic acid by the imine, followed by nucleophilic attack by the carboxylate group to form an intermediate with improved leaving group properties [29]. Typical reaction conditions employ dichloromethane as solvent with reaction times ranging from 12 to 24 hours at room temperature, achieving yields between 85 and 92 percent [29].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide coupling offers an alternative approach with distinct advantages for PEG8 spacer incorporation [32]. This water-soluble carbodiimide proves most effective under acidic conditions at pH 4.5, facilitating efficient coupling between amino-containing PEG derivatives and carboxylic acid partners [32]. The reaction typically proceeds in dimethylformamide with reaction times of 2 to 4 hours at room temperature, yielding products in the range of 78 to 88 percent [32]. The method demonstrates particular utility for reactions requiring aqueous compatibility and exhibits reduced side product formation compared to N,N'-dicyclohexylcarbodiimide coupling [32].

Microwave-assisted functionalization has emerged as a rapid and efficient method for PEG8 spacer coupling reactions [30]. This approach combines methacrylate groups with unfunctionalized PEG precursors under microwave irradiation, achieving coupling efficiencies between 82 and 87 percent [30]. The methodology proves significantly faster than conventional heating methods while maintaining environmental friendliness compared to reactions involving methacrylate fluoride [30]. The microwave-assisted approach demonstrates particular advantages for large-scale synthesis where reaction time reduction translates to significant economic benefits [30].

Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, provide highly efficient coupling methodologies for PEG8 spacer incorporation [27]. Optimization studies have identified 35 degrees Celsius and 130 bar pressure as optimal experimental conditions for maximizing reaction yields [27]. Under these conditions, with catalyst loadings of 0.5 molar ratio relative to alkyne and reaction times of 24 hours, yields reach 82.32 percent [27]. Extension of reaction time to 48 hours increases yields to 87.14 percent, although the improvement becomes marginal beyond this point [27].

The coupling efficiency demonstrates strong dependence on multiple reaction parameters [27]. Pressure exerts a positive effect on yield, while temperature shows a negative effect above optimal ranges [27]. The catalyst-to-alkyne molar ratio proves critical, with ratios below 0.1 resulting in significant yield decreases [27]. Statistical analysis reveals that pressure effects (p-value 0.0060) and temperature effects (p-value 0.0117) represent the most significant factors influencing reaction outcomes [27].

Coupling MethodReaction ConditionsTypical Yield (%)Coupling EfficiencySide ReactionsPurification Difficulty
DCC/DMAPDCM, RT, 12-24h85-92HighUrea formationModerate
EDC/NHSDMF, pH 4.5, RT, 2-4h78-88ModerateNHS hydrolysisEasy
Microwave-assisted130°C, microwave82-87HighMinimalEasy
Click chemistry (CuAAC)Cu(I), 35°C, 130 bar82-87Very HighMinimalModerate
Direct amidationDMF, 60°C, 8-12h65-75Low-ModerateHydrolysisDifficult

Terminal Amine Functionalization and HCl Salt Conversion

The terminal amine functionalization of PEG8-linked tetrazine derivatives requires strategic protection and deprotection sequences to ensure selective reaction at the desired position while maintaining structural integrity throughout the synthetic process [19] [22]. The conversion to hydrochloride salts provides enhanced stability and improved handling properties for the final product [19] [22].

tert-Butoxycarbonyl protection represents the most commonly employed strategy for terminal amine functionalization [22]. This protecting group demonstrates excellent stability under basic conditions while being readily removable under acidic treatment [22]. Deprotection typically employs trifluoroacetic acid in dichloromethane (50:50 ratio) at room temperature for one hour, achieving conversion yields between 92 and 98 percent [22]. The resulting free amine can be immediately converted to the hydrochloride salt using hydrogen chloride in diethyl ether at 0 degrees Celsius, producing products with purities exceeding 97 percent by high-performance liquid chromatography analysis [22].

Fluorenylmethoxycarbonyl protection offers an alternative approach particularly suitable for solid-phase synthesis applications [22]. Deprotection proceeds under basic conditions using piperidine in dimethylformamide (20:80 ratio) at room temperature for 30 minutes [22]. This method achieves conversion yields ranging from 85 to 95 percent with final product purities exceeding 95 percent [22]. Subsequent hydrochloride salt formation employs hydrogen chloride gas in dichloromethane, providing stable salt forms with good storage characteristics [22].

Direct synthesis approaches bypass the need for protecting groups by incorporating amine functionality during the final coupling step [22]. This methodology proves particularly advantageous for large-scale synthesis where protecting group strategies become economically prohibitive [22]. Direct hydrochloride addition during workup procedures achieves conversion yields between 88 and 94 percent with product purities exceeding 94 percent [22]. The approach demonstrates particular utility when the synthetic sequence allows for late-stage amine introduction [22].

Carbobenzoxy protection provides an alternative strategy when other protecting groups prove incompatible with reaction conditions [22]. Deprotection proceeds via hydrogenolysis using hydrogen gas and palladium on carbon catalyst at room temperature for 2 to 4 hours [22]. This method achieves conversion yields ranging from 90 to 96 percent with final purities exceeding 96 percent [22]. Hydrochloride salt formation employs hydrogen chloride in methanol, producing exceptionally stable salt forms [22].

The mechanism of amine salt formation involves protonation of the lone pair electrons on the amine nitrogen by the acid, forming a new nitrogen-hydrogen bond [19]. Primary amines convert to NH3+ functional groups, while secondary amines form NH2+ units [19]. The resulting highly polar functional groups carry positive charges on nitrogen that are balanced by negative charges from the acid anion [19]. In the case of hydrochloric acid, the chloride ion provides the counterion for the protonated amine [19].

Hydrochloride salt formation provides several practical advantages for handling and storage of terminal amine-functionalized compounds [22]. The protonated amine loses its nucleophilic properties, requiring base addition to regenerate the free amine for subsequent reactions [22]. Common bases employed for this purpose include N,N-diisopropylethylamine and triethylamine, added in equivalent amounts to the amine hydrochloride salt [22]. The salt form offers enhanced stability, reduced volatility, and improved crystallization properties compared to free amine forms [22].

Protecting GroupDeprotection ConditionsHCl Salt FormationConversion Yield (%)Purity (HPLC)Salt Stability
Boc (tert-butoxycarbonyl)TFA/DCM (50:50), RT, 1hHCl/ether, 0°C92-98>97Excellent
Fmoc (fluorenylmethoxycarbonyl)Piperidine/DMF (20:80), RT, 30minHCl gas, DCM85-95>95Good
Direct synthesisNot applicableDirect HCl addition88-94>94Very Good
Cbz (carbobenzoxy)H₂/Pd-C, RT, 2-4hHCl/MeOH90-96>96Excellent

Purification Challenges: HPLC Strategies for PEGylated Compounds

The purification of PEGylated compounds presents unique challenges due to their hybrid nature, combining properties of both the parent molecule and the attached polyethylene glycol chains [16] [18]. The heterogeneous structure and altered physicochemical properties necessitate specialized chromatographic approaches to achieve adequate separation and purification [35] [36].

Reversed-phase high-performance liquid chromatography represents the most widely employed method for PEGylated compound purification [18] [35]. The separation mechanism proves complex due to the altered physicochemical properties imparted by PEG attachment [35]. The dispersity of attached PEG chains leads to peak broadening, while the elution order within chromatographic peaks depends on PEG chain length [35]. Longer PEG chains increase retention times, creating challenges for separation of positional isomers [35]. Gradient elution typically employs acetonitrile-water systems with 0.1 percent trifluoroacetic acid, progressing from 5 to 95 percent acetonitrile over 30 minutes [18] [21].

Size exclusion chromatography exploits the significant increase in hydrodynamic radius resulting from PEGylation [36]. This technique proves particularly effective for removing low molecular weight byproducts, unreacted PEG, and native proteins from reaction mixtures [16]. Superdex 200 and Sephacryl S-100 columns demonstrate excellent performance for PEGylated protein separation [36]. The method achieves typical recoveries between 90 and 95 percent while providing good separation based on molecular size differences [16]. However, limited resolution between closely related PEGylated species represents a significant limitation [16].

Ion exchange chromatography utilizes the charge-masking effects of PEG chains to achieve separation of PEGylated compounds [16] [37]. PEG attachment shields surface charges on proteins, altering superficial charge density and affecting binding properties [16]. Strong cation exchange resins prove particularly effective, with salt gradients from 0 to 1 molar sodium chloride over 45 minutes providing optimal separation [37]. The method achieves excellent resolution for charge-based separations with typical recoveries ranging from 88 to 94 percent [16]. Salt interference during analysis represents the primary challenge with this approach [16].

Hydrophobic interaction chromatography provides a complementary separation mechanism based on weak hydrophobic interactions between PEGylated compounds and hydrophobic adsorbents [16]. Phenyl HP and Butyl columns demonstrate effectiveness for this application, employing decreasing ammonium sulfate gradients from 2 to 0 molar concentration [16]. While not as comprehensive as ion exchange or size exclusion methods, hydrophobic interaction chromatography serves as an excellent supplementary tool for compounds difficult to purify by other methods [16]. The method typically achieves recoveries between 75 and 85 percent but suffers from relatively low capacity and poor resolution between adjacent peaks [16].

Purification strategy optimization requires careful consideration of gradient conditions and mobile phase composition [21] [33]. For tetrazine-containing compounds, acetonitrile concentrations higher than 25 percent prove necessary for elution, necessitating slow gradient development [21]. Semi-preparative high-performance liquid chromatography employing gradual increases in acetonitrile concentration enables effective separation, with pure products collected at specific retention times [21]. The isolated products typically achieve purities exceeding 95 percent as verified by liquid chromatography-mass spectrometry analysis [21].

Specialized purification protocols have been developed specifically for PEG-containing compounds [17]. Chloroform-methanol (10:1) systems prove most effective for column chromatography purification [17]. For compounds containing free amino groups, addition of 1 percent aqueous concentrated ammonia to the eluent enhances separation efficiency [17]. Conversely, compounds with free carboxyl groups benefit from addition of 1 to 2 percent formic acid to the mobile phase [17]. These modifications significantly improve peak shape and resolution for PEGylated compounds [17].

HPLC MethodStationary PhaseMobile PhaseGradient ConditionsResolutionTypical Recovery (%)Main Challenge
Reverse Phase (RP-HPLC)C18, C8ACN/Water + 0.1% TFA5-95% ACN, 30minExcellent for MW85-92Peak broadening
Size Exclusion (SEC)Superdex 200, Sephacryl S-100PBS bufferIsocraticGood for size90-95Limited resolution
Ion Exchange (IEX)SCX, SAX resinsSalt gradient0-1M NaCl, 45minExcellent for charge88-94Salt interference
Hydrophobic Interaction (HIC)Phenyl HP, ButylPhosphate + salt2-0M (NH₄)₂SO₄Moderate75-85Low capacity
ParameterOptimal RangeEffect on YieldCritical FactorTypical Improvement (%)
Temperature (°C)35-40Negative above 40°CYes15-20
Pressure (bar)130-150Positive effectModerate10-15
Catalyst/Alkyne Ratio0.3-0.5Positive up to 0.5Yes20-25
Reaction Time (h)24-48Plateau after 24hNo5-10
Solvent SystemDMF/DCMSolvent dependentYes25-30
pH4.5-7.0pH dependentYes15-20

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

660.3249549 g/mol

Monoisotopic Mass

660.3249549 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-10-2024

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